molecular formula C11H16N2O3S B14832863 N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide

Cat. No.: B14832863
M. Wt: 256.32 g/mol
InChI Key: LXHDGEWZRTYNJL-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-ethylpyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-9-11(16-8-4-5-8)10(6-7-12-9)13-17(2,14)15/h6-8H,3-5H2,1-2H3,(H,12,13)

InChI Key

LXHDGEWZRTYNJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-ethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

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